1-[(2R)-piperidin-2-yl]propan-2-one 1-[(2R)-piperidin-2-yl]propan-2-one (R)-Pelletierine, also known as isopelletierine, belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms (R)-Pelletierine is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-pelletierine is primarily located in the cytoplasm. Outside of the human body, (R)-pelletierine can be found in fruits and pomegranate. This makes (R)-pelletierine a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 2858-66-4
VCID: VC1760037
InChI: InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3/t8-/m1/s1
SMILES: CC(=O)CC1CCCCN1
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

1-[(2R)-piperidin-2-yl]propan-2-one

CAS No.: 2858-66-4

Cat. No.: VC1760037

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

1-[(2R)-piperidin-2-yl]propan-2-one - 2858-66-4

Specification

CAS No. 2858-66-4
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 1-[(2R)-piperidin-2-yl]propan-2-one
Standard InChI InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3/t8-/m1/s1
Standard InChI Key JEIZLWNUBXHADF-MRVPVSSYSA-N
Isomeric SMILES CC(=O)C[C@H]1CCCCN1
SMILES CC(=O)CC1CCCCN1
Canonical SMILES CC(=O)CC1CCCCN1

Introduction

Physical and Chemical Properties

Structural Characteristics

The structure of 1-[(2R)-piperidin-2-yl]propan-2-one features a six-membered piperidine ring with a propan-2-one substituent attached to the 2-position of the ring . The stereocenter at the 2-position of the piperidine ring has an (R)-configuration, which is critical for the compound's specific biological activity and chemical behavior . The piperidine ring contains a secondary amine nitrogen, contributing to the basic properties of the molecule and providing a site for hydrogen bonding. The propan-2-one substituent includes a ketone functional group, which introduces carbonyl chemistry to the molecule's reactivity profile. The spatial arrangement of these functional groups, determined by the stereochemistry at the 2-position, influences the compound's three-dimensional structure and consequently its interactions with other molecules, including potential biological targets.

Molecular Properties

The molecular formula of 1-[(2R)-piperidin-2-yl]propan-2-one is C8H15NO, indicating it contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of the compound is 141.21 g/mol, as computed by PubChem 2.2 . This relatively low molecular weight contributes to properties such as volatility and potential for membrane permeability in biological systems. The presence of both a basic amine group in the piperidine ring and a ketone functional group in the propan-2-one moiety contributes to the compound's chemical versatility, allowing it to participate in acid-base reactions, nucleophilic additions, and various other transformation types. The compound exists as a stable entity under standard conditions and can form various salts due to its basic nitrogen atom, enhancing its solubility in polar solvents.

Computed Properties

Computational analysis provides insight into several physicochemical properties of 1-[(2R)-piperidin-2-yl]propan-2-one that influence its behavior in chemical and biological systems. While comprehensive computed properties for this specific compound were limited in the search results, we can summarize the available data in the following table:

PropertyValueReference
Molecular Weight141.21 g/mol
Molecular FormulaC8H15NO
CAS Registry Number2858-66-4
EC Number220-673-6
InChIKeyJEIZLWNUBXHADF-MRVPVSSYSA-N
Creation DateAugust 8, 2005
Modification DateApril 5, 2025

These properties collectively define the compound's identity and provide a foundation for understanding its chemical behavior. The piperidine ring structure typically confers moderate lipophilicity, while the ketone functional group acts as a hydrogen bond acceptor and the secondary amine serves as both hydrogen bond donor and acceptor. These characteristics influence the compound's solubility profile, membrane permeability, and potential interactions with biological macromolecules.

Natural Occurrence and Sources

Biological Sources

1-[(2R)-piperidin-2-yl]propan-2-one, also known as (R)-Pelletierine, has been identified in several biological sources. Most notably, the compound has been reported in Punica granatum (pomegranate), where it exists as one of several alkaloids present in various parts of the plant . The compound's presence in pomegranate has historical significance, as pomegranate extracts have been used in traditional medicine systems across different cultures. Additionally, the compound has been detected in Palhinhaea cernua, a species of club moss in the Lycopodiaceae family . The occurrence of this compound in taxonomically distinct plant species (pomegranate is an angiosperm while club moss is a pteridophyte) suggests independent evolutionary pathways for its biosynthesis, potentially indicating convergent evolution of this alkaloid for specific ecological functions.

Distribution in Nature

The natural distribution of 1-[(2R)-piperidin-2-yl]propan-2-one extends across multiple plant species, suggesting a broader ecological role for this compound. While the search results specifically mention Punica granatum and Palhinhaea cernua , the statement that it has been reported in "other organisms with data available" indicates a potentially wider distribution in nature. In these plant species, the compound may serve various ecological functions, including defense against herbivores, pathogens, or competing plants. The concentration and distribution of the compound within these biological sources can vary based on factors such as growth conditions, geographical location, seasonal variations, and developmental stage of the organism. The stereoselectivity in natural biosynthesis, leading to the predominance of the (R)-configuration, suggests specific enzymatic pathways involved in its production in these organisms, which may have evolved to produce this specific stereoisomer due to its particular biological activity.

Chemistry and Reactions

Chemical Behavior

The chemical behavior of 1-[(2R)-piperidin-2-yl]propan-2-one is governed by its functional groups, primarily the secondary amine of the piperidine ring and the ketone group of the propan-2-one substituent. The piperidine nitrogen can participate in various reactions typical of secondary amines, including alkylation, acylation, and salt formation with acids. This nitrogen atom also contributes to the compound's basicity, allowing it to accept protons in acidic environments. The ketone functionality can undergo nucleophilic additions, reductions to alcohols, and condensation reactions with suitable nucleophiles such as amines, hydrazines, or hydroxylamine. The chiral center at the 2-position of the piperidine ring influences the stereochemical outcome of reactions that create new stereocenters in the molecule, potentially leading to diastereoselectivity in certain transformations.

Reactivity Patterns

The reactivity patterns of 1-[(2R)-piperidin-2-yl]propan-2-one encompass both the piperidine ring system and the ketone functional group. The secondary amine nitrogen in the piperidine ring can act as a nucleophile in various reactions, including alkylations and acylations, and can also be protonated under acidic conditions to form ammonium salts. The ketone group can undergo standard carbonyl reactions, including reduction to form alcohols (using reagents like sodium borohydride or lithium aluminum hydride), oxidation to form carboxylic acids (using oxidizing agents like potassium permanganate), and condensation with amines to form imines or with hydroxylamines to form oximes. The proximity of these functional groups may also lead to intramolecular reactions under certain conditions, potentially resulting in ring formation or rearrangements. The stereochemistry at the 2-position of the piperidine ring adds an additional layer of complexity to the compound's reactivity, as it can influence the facial selectivity of additions to the carbonyl group.

Applications and Research Significance

Research Applications

1-[(2R)-piperidin-2-yl]propan-2-one serves as an interesting subject for various research applications. In natural product chemistry, the compound represents an example of a chiral piperidine alkaloid with defined stereochemistry, offering opportunities to study biosynthetic pathways in plants like Punica granatum and Palhinhaea cernua . In organic synthesis, the compound's functionalized structure provides a platform for developing new methodologies for stereoselective transformations and heterocyclic chemistry. The recent modification date of April 5, 2025, in the PubChem database suggests ongoing research interest in this compound . Additionally, as a naturally occurring compound with potential biological activities, it may serve as a lead compound in drug discovery programs or as a molecular probe to study biological processes involving piperidine-binding proteins or receptors.

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